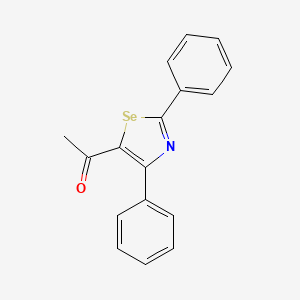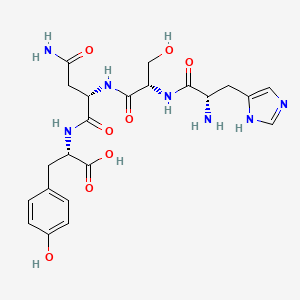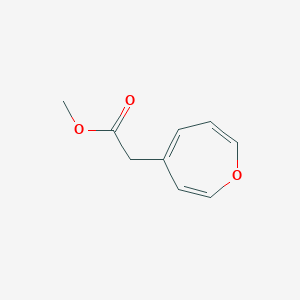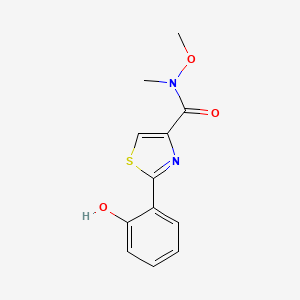![molecular formula C30H36OSn B14217165 1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol CAS No. 618444-60-3](/img/structure/B14217165.png)
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol is a chemical compound that features a cycloheptane ring substituted with a hydroxyl group and a tribenzylstannyl group attached to an ethenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol typically involves the reaction of cycloheptanone with tribenzylstannylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The tribenzylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of 1-[2-(Tribenzylstannyl)ethyl]cycloheptan-1-ol.
Substitution: Formation of various substituted cycloheptan-1-ol derivatives.
Applications De Recherche Scientifique
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Util
Propriétés
Numéro CAS |
618444-60-3 |
|---|---|
Formule moléculaire |
C30H36OSn |
Poids moléculaire |
531.3 g/mol |
Nom IUPAC |
1-(2-tribenzylstannylethenyl)cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.3C7H7.Sn/c1-2-9(10)7-5-3-4-6-8-9;3*1-7-5-3-2-4-6-7;/h1-2,10H,3-8H2;3*2-6H,1H2; |
Clé InChI |
YMQUXKXLMCIULU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)



![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)


![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)

